molecular formula C8H8O2 B044291 4-Methoxybenzaldehyde CAS No. 123-11-5

4-Methoxybenzaldehyde

Cat. No. B044291
Key on ui cas rn: 123-11-5
M. Wt: 136.15 g/mol
InChI Key: ZRSNZINYAWTAHE-UHFFFAOYSA-N
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Patent
US06023000

Procedure details

195 mg (1.60 mmol) of 4-methylanisole were reacted analogously to Example 1 in the presence of 24.3 mg (0.180 mmol) of 1-hydroxy-1H-benzotriazole. After a reaction time of 22 hours, the reaction solution was extracted with chloroform and examined by NMR spectroscopy. Yield 48% of 4-methoxybenzaldehyde (approx. 90%, based on conversion).
Quantity
195 mg
Type
reactant
Reaction Step One
Quantity
24.3 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1.[OH:10]N1C2C=CC=CC=2N=N1>>[CH3:9][O:8][C:5]1[CH:6]=[CH:7][C:2]([CH:1]=[O:10])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
195 mg
Type
reactant
Smiles
CC1=CC=C(C=C1)OC
Name
Quantity
24.3 mg
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
After a reaction time of 22 hours, the reaction solution was extracted with chloroform
Duration
22 h

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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